

Methyl Indoline-7-Carboxylate: A Versatile Scaffold in Organic Synthesis

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Compound of Interest

Compound Name: *Methyl indoline-7-carboxylate*

Cat. No.: B040806

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For Researchers, Scientists, and Drug Development Professionals

Methyl indoline-7-carboxylate is a heterocyclic building block of significant interest in organic synthesis, particularly in the realm of pharmaceutical development. Its rigid, bicyclic core, featuring a secondary amine and an aromatic carboxylate, provides a versatile platform for the construction of complex molecular architectures with diverse biological activities. This technical guide explores the synthesis, reactivity, and application of **methyl indoline-7-carboxylate** as a pivotal intermediate in the creation of high-value compounds.

Physicochemical Properties

Methyl indoline-7-carboxylate is a solid at room temperature with a melting point of 69-69.5 °C. Its molecular structure and key physical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₁₁ NO ₂
Molecular Weight	177.20 g/mol
CAS Number	112106-91-9
Appearance	Solid
Melting Point	69-69.5 °C
Boiling Point (est.)	328.4 ± 31.0 °C
Density (est.)	1.162 ± 0.06 g/cm ³
Solubility in Water	0.53 g/L

Synthesis of the Core Structure

The synthesis of the indoline-7-carboxylate core typically begins with a precursor such as 7-cyanoindoline. A common synthetic route involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification.



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Synthesis of Methyl Indoline-7-Carboxylate.

Experimental Protocol: Synthesis of Indoline-7-carboxylic acid from 7-Cyanoindoline[1]

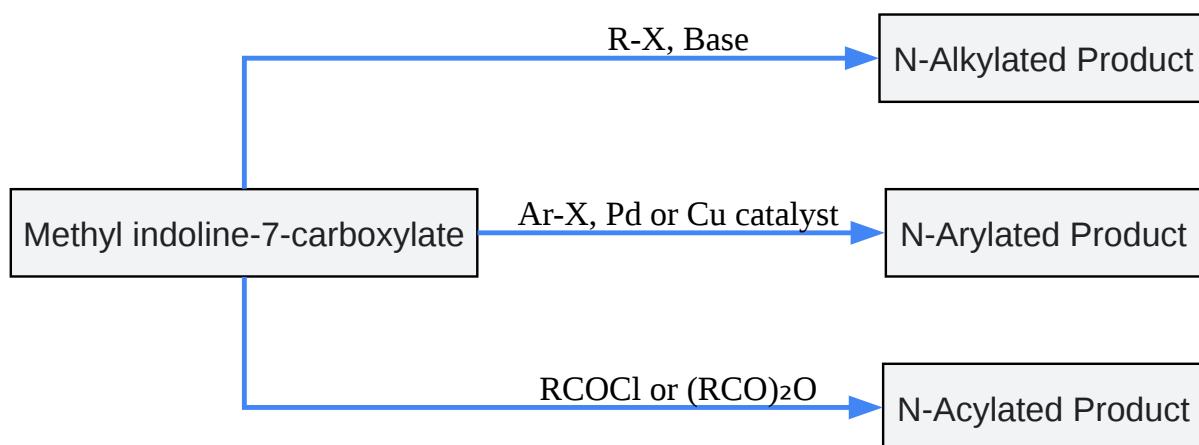
A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 ml) is stirred at 110-120 °C for 5.5 hours. The reaction mixture is then cooled to 5 °C and the pH is adjusted to 7-8 with 24% aqueous sodium hydroxide. The mixture is washed with ethyl acetate, and the aqueous layer is subsequently acidified to pH 2.5-3.0 with 6N hydrochloric acid. The resulting precipitate is collected by filtration to yield indoline-7-carboxylic acid.

Reactivity and Functionalization

The indoline scaffold offers two primary sites for functionalization: the nitrogen atom of the dihydro-pyrrole ring and the aromatic benzene ring. **Methyl indoline-7-carboxylate** is a versatile substrate for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular frameworks.

N-Functionalization

The secondary amine of the indoline ring is nucleophilic and can readily undergo a range of N-functionalization reactions, including alkylation, arylation, acylation, and sulfonylation. These reactions are crucial for introducing substituents that can modulate the biological activity and physicochemical properties of the resulting molecules.



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N-Functionalization Reactions.

N-Alkylation: The nitrogen of the indoline can be alkylated using various alkyl halides in the presence of a base. This reaction is a common strategy to introduce alkyl chains or more complex side chains.

N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the N-arylation of indolines. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

To a solution of the indoline (1.0 equiv), aryl halide (1.2 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.1 equiv) in an anhydrous, deoxygenated solvent such as toluene or dioxane is added a palladium source (e.g., $\text{Pd}_2(\text{dba})_3$, 0.05 equiv) and a base (e.g., Cs_2CO_3 , 2.0 equiv). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired N-aryl indoline.

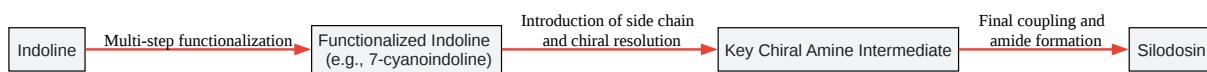
N-Acylation: Acylation of the indoline nitrogen is readily achieved using acyl chlorides or anhydrides, typically in the presence of a base such as triethylamine or pyridine, to yield the corresponding N-acylindolines.

C-H Functionalization of the Aromatic Ring

Direct functionalization of the C-H bonds of the indoline's aromatic ring is a more challenging but increasingly important area of research. Transition-metal-catalyzed C-H activation strategies are being developed to selectively introduce substituents at specific positions on the benzene ring, offering novel pathways to previously inaccessible derivatives.

Application in the Synthesis of Bioactive Molecules: The Case of Silodosin

A prominent application of the indoline-7-carboxylate scaffold is in the synthesis of Silodosin, a selective $\alpha 1\text{A}$ -adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. In several synthetic routes to Silodosin, the indoline-7-carboxamide moiety is a key structural feature, highlighting the importance of functionalized indoline building blocks. The synthesis often involves the introduction of a cyano group at the 7-position of the indoline ring, which is then converted to the carboxamide.



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Simplified Retrosynthesis of Silodosin.

The synthesis of Silodosin underscores the strategic importance of having access to appropriately functionalized indoline cores, such as those bearing a carboxylate or cyano group at the 7-position. These functional groups serve as crucial handles for the elaboration of the complex side chains necessary for the drug's biological activity.

Spectroscopic Characterization

The structural elucidation of **methyl indoline-7-carboxylate** and its derivatives relies on standard spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum of **methyl indoline-7-carboxylate** would be expected to show characteristic signals for the aromatic protons, the two methylene groups of the dihydropyrrole ring, the N-H proton, and the methyl ester protons. The aromatic protons would appear as a complex multiplet in the aromatic region. The methylene protons adjacent to the nitrogen and the aromatic ring would likely appear as triplets. The N-H proton would be a broad singlet, and the methyl ester protons would be a sharp singlet around 3.9 ppm.
- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the two methylene carbons of the indoline ring, and the methyl carbon of the ester.
- IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the ester group (around $1700\text{-}1720\text{ cm}^{-1}$), N-H stretching (around $3300\text{-}3500\text{ cm}^{-1}$), and C-H stretching vibrations.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

Methyl indoline-7-carboxylate is a valuable and versatile building block in organic synthesis. Its utility is demonstrated in the construction of complex molecules, most notably in the synthesis of the pharmaceutical agent Silodosin. The reactivity of both the indoline nitrogen and the aromatic ring allows for a wide range of functionalization, providing access to a diverse array of derivatives with potential applications in drug discovery and materials science. Further exploration of the reactivity of this scaffold, particularly in the area of C-H functionalization, is expected to unlock even greater potential for this important synthetic intermediate.

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